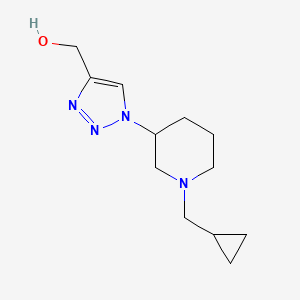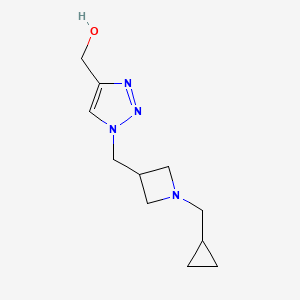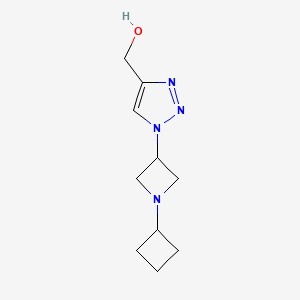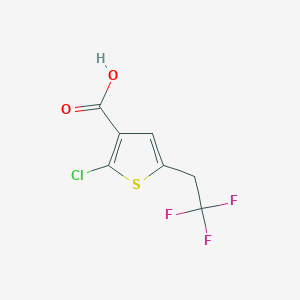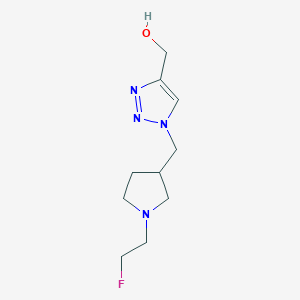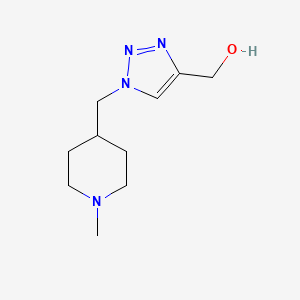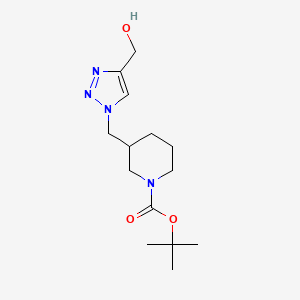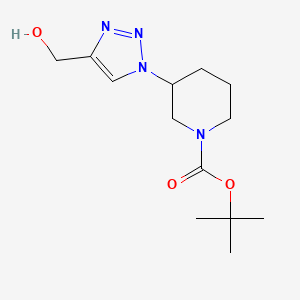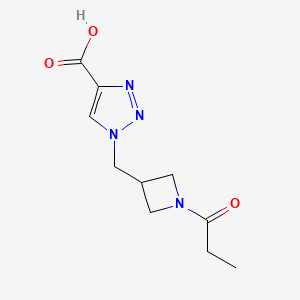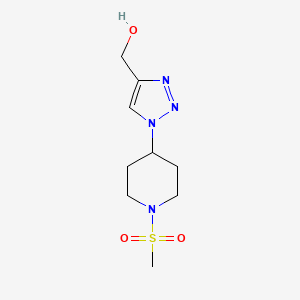![molecular formula C11H12N4 B1482143 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2097944-98-2](/img/structure/B1482143.png)
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
説明
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CBMP) is an organic compound with a unique chemical structure and a wide range of potential applications. It is a member of the imidazo[1,2-b]pyrazole family, a group of compounds that have been studied for their potential therapeutic properties. CBMP has been studied for its potential use in the synthesis of pharmaceuticals, its potential as a therapeutic agent, and its potential as a tool for research in basic science.
科学的研究の応用
Heterocyclic Chemistry and Synthesis
Heterocyclic compounds, particularly those containing the imidazo[1,2-b]pyrazole moiety, are valuable in the synthesis of a wide range of heterocycles. These compounds serve as building blocks for synthesizing various classes of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and more, due to their unique reactivity. Such compounds are instrumental in the development of dyes and medicinal chemistry, where they contribute to the synthesis of bioactive molecules and drugs (Gomaa & Ali, 2020).
Medicinal Chemistry
In medicinal chemistry, imidazo[1,2-b]pyrazole scaffolds are crucial for creating bioactive molecules, including kinase inhibitors like ponatinib. The exploration of imidazo[1,2-b]pyrazoline-containing derivatives for therapeutic applications has intensified, revealing the potential for these compounds in developing new medications with enhanced pharmacokinetics and therapeutic effects (Garrido et al., 2021).
Organophosphorus Chemistry
Organophosphorus azoles, including compounds related to imidazo[1,2-b]pyrazoles, are studied extensively for their stereochemical structures and applications in NMR spectroscopy and quantum chemistry. This research underscores the importance of such heterocyclic compounds in understanding the structural aspects of organophosphorus chemistry and their potential applications in various fields (Larina, 2023).
Neurodegenerative Disorders
Pyrazoline compounds, closely related to the imidazo[1,2-b]pyrazole scaffolds, are investigated for their potential in treating neurodegenerative diseases. Their neuroprotective properties, ability to inhibit acetylcholine esterase (AChE), and impact on monoamine oxidase (MAO) enzymes highlight the therapeutic potential of these compounds in managing conditions such as Alzheimer's and Parkinson's diseases (Ahsan et al., 2022).
作用機序
Pyrazoles
are a class of organic compounds with a five-membered heterocyclic ring structure containing two nitrogen atoms . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Target of Action
These include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
The mode of action of pyrazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. Some pyrazoles have been found to inhibit enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Pyrazoles can affect a variety of biochemical pathways. For example, some pyrazoles have been found to inhibit the production of certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary greatly depending on their specific chemical structure. Some pyrazoles may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of pyrazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. Some pyrazoles may inhibit the activity of certain enzymes, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other chemicals .
生化学分析
Biochemical Properties
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The interaction between this compound and CDKs leads to the inhibition of kinase activity, thereby affecting cell proliferation and growth. Additionally, this compound has been found to bind to specific protein targets, modulating their activity and influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells . The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, this compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity . The inhibition of CDKs results in cell cycle arrest and the induction of apoptosis. Additionally, this compound has been shown to modulate the expression of genes involved in cell survival and proliferation, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. This compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its biological activity and continues to exert its effects on cellular function even after prolonged exposure . These findings suggest that this compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites are influenced by the activity of specific enzymes, such as cytochrome P450s, which play a key role in the biotransformation of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound are influenced by its interactions with binding proteins that facilitate its transport and retention within specific tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . The targeting signals and post-translational modifications of this compound direct it to specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The subcellular localization of this compound is essential for its role in modulating cellular processes and signaling pathways.
特性
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRITCBEZHQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



